An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2-Dichlorodecane
An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2-Dichlorodecane
Executive Summary
1,2-Dichlorodecane (1,2-DCD) is a vicinally chlorinated aliphatic hydrocarbon that plays a critical role in polymer chemistry, advanced organic synthesis, and environmental analytical profiling. As a model congener for Short-Chain Chlorinated Paraffins (SCCPs), understanding its physical behavior and chemical reactivity is essential for researchers and drug development professionals dealing with lipophilic drug carriers or complex halogenated mixtures. This whitepaper synthesizes the core thermochemical properties, field-proven synthetic workflows, and analytical methodologies associated with 1,2-DCD.
Chemical Identity & Structural Mechanics
1,2-Dichlorodecane (CAS: 34619-32-4) features a ten-carbon backbone with chlorine substituents localized at the C1 and C2 positions[1].
The vicinal arrangement of these highly electronegative chlorine atoms creates a localized dipole moment and significant steric hindrance at the terminal end of the alkyl chain. This structural asymmetry fundamentally alters its reactivity profile compared to isolated or terminally chlorinated alkanes, making it highly susceptible to specific nucleophilic substitutions while remaining notoriously resistant to standard biodegradation pathways[2].
Physical and Thermochemical Properties
The physical properties of 1,2-dichlorodecane are dictated by the interplay between the hydrophobic decyl chain and the polar carbon-chlorine bonds. The extended 10-carbon chain maximizes the surface area for London dispersion forces, while the vicinal chlorines introduce strong dipole-dipole interactions.
Table 1: Quantitative Physical Properties
| Property | Value | Causality / Structural Driver |
| Molecular Formula | C10H20Cl2 | Vicinal dihalide structure[1]. |
| Molecular Weight | 211.17 g/mol | High mass contributes to low volatility[1]. |
| Density | ~0.996 g/cm³ | Governed by the inclusion of heavy chlorine atoms[3]. |
| Boiling Point (1 atm) | ~263.2 °C | Elevated by strong London dispersion forces[3]. |
| Boiling Point (Vacuum) | 74–77 °C at 0.55 mmHg | Reduced pressure prevents thermal dehydrohalogenation[4]. |
| Physical State | Colorless liquid | Typical of mid-chain halogenated alkanes. |
Expertise Insight: The high boiling point (263.2 °C) necessitates that any purification via distillation must be performed under high vacuum (e.g., 0.55 mmHg). Attempting atmospheric distillation provides enough thermal energy to trigger the elimination of hydrogen chloride (HCl), degrading the compound into olefinic side products[4].
Chemical Reactivity and Synthetic Workflows
Electrochemical Dichlorination of 1-Decene
Traditional chlorination often relies on hazardous and difficult-to-control chlorine gas. Modern synthetic workflows utilize in situ generated aryl-iodine(III) dichloride (ArICl2) as a highly controlled electrophilic chlorine donor, allowing for precise stereocontrolled addition across terminal alkenes[5].
Electrochemical synthesis pathway of 1,2-dichlorodecane from 1-decene.
Protocol 1: Ex-Cell Synthesis of 1,2-Dichlorodecane
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Mediator Oxidation: In an electrochemical cell, oxidize an aryl iodide catalyst in the presence of a chloride source (e.g., TMSCl) to generate the active ArICl2 species[5].
-
Substrate Addition: Transfer the active ArICl2 solution to a separate ex-cell reaction vessel containing 0.5 mmol of 1-decene.
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Incubation: Stir the reaction mixture at 295 K for 6 hours. The ArICl2 facilitates the electrophilic addition of chlorine across the terminal double bond[5].
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Purification: Remove the volatile solvent (e.g., CH2Cl2) in vacuo. Purify the crude residue via silica gel column chromatography using hexane as the eluent (Rf ≈ 0.8).
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Verification: Isolate the colorless liquid product (~77% yield) and verify structural integrity via 1H NMR (300 MHz, CDCl3)[5].
High-Pressure Hydrolysis to 1,2-Decanediol
Vicinal dihalides are notoriously difficult to hydrolyze into glycols. Standard aqueous or acidic conditions strongly favor E2 elimination (loss of HCl), yielding unwanted olefinic halides. Utilizing an amide solvent like dimethylformamide (DMF) suppresses E2 elimination and drives the SN2 nucleophilic substitution[4].
Reaction pathways for 1,2-dichlorodecane hydrolysis based on solvent selection.
Protocol 2: Single-Step Hydrolysis Workflow
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Preparation: In a 200 mL glass-lined rocking autoclave, combine 10.45 g (0.05 mol) of 1,2-dichlorodecane, 5.4 g (0.3 mol) of water, and 50 mL of DMF[4].
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Pressurization: Seal the autoclave and pressurize the system with Nitrogen gas to 200 psi. This maintains the liquid phase and suppresses volatilization at high temperatures[4].
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Thermal Reaction: Heat the system to 190 °C for 4 hours.
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Causality Check: DMF acts as a polar aprotic solvent that highly solvates cations but leaves the water/hydroxide nucleophile relatively unsolvated and highly reactive. This specific energetic environment lowers the activation energy for substitution while preventing alkene formation[4].
-
-
Extraction: Cool the system, quench the solution in 300 mL of distilled water, and extract with three 150 mL portions of diethyl ether.
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Isolation: Combine the ether extracts, dry over an anhydrous desiccant, evaporate the ether, and distill the residue under reduced pressure to isolate the vicinal glycol[4].
Environmental Analysis and SCCP Profiling
1,2-Dichlorodecane is classified as a Short-Chain Chlorinated Paraffin (SCCP, C10-C13). SCCPs are priority environmental pollutants due to their persistence, toxicity, and bioaccumulation potential[2]. Because industrial SCCPs are highly complex, inseparable mixtures of isomers and congeners, pure 1,2-dichlorodecane (containing exactly 33.6% chlorine by weight) is utilized as a critical analytical reference standard to calibrate detection equipment[2].
GC×GC-µECD analytical workflow for quantifying short-chain chlorinated paraffins.
Analytical Workflow: GC×GC-µECD Comprehensive two-dimensional gas chromatography coupled with a micro-electron capture detector (GC×GC-µECD) is the gold standard for resolving these complex mixtures[6].
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First Dimension (Volatility): The extracted sample is injected into a non-polar primary column, separating the SCCP congeners based on their boiling points and carbon chain length[6].
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Cryogenic Modulation: A liquid nitrogen modulator traps the effluent from the first column and periodically re-injects it as sharp pulses into the second column[6].
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Second Dimension (Polarity): A polar secondary column separates the co-eluting isomers based on their degree of chlorination and specific dipole moments[6].
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Quantification: The µECD provides high-sensitivity detection specific to halogenated compounds, allowing for precise environmental monitoring and toxicological profiling[6].
References
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Title: 1,2-Dichlorodecane | C10H20Cl2 | CID 4072868 Source: PubChem (National Institutes of Health) URL: [Link]
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Title: Decane, 1,2-dichloro- (Estimated Properties) Source: ChemBK URL: [Link]
- Title: US3691218A - Preparation of vicinal glycols from vicinal dihalides Source: Google Patents URL
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Title: Supplementary Information - Synthesis of ArICl2 and Ex-Cell Dichlorination Source: Cardiff University URL: [Link]
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Title: Comprehensive two-dimensional gas chromatography in environmental analysis Source: SciSpace URL: [Link]
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Title: BMF 10 - Polychlorinated alkanes (SCCP) Source: Chiron AS URL: [Link]
Sources
- 1. 1,2-Dichlorodecane | C10H20Cl2 | CID 4072868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chiron.no [chiron.no]
- 3. chembk.com [chembk.com]
- 4. US3691218A - Preparation of vicinal glycols from vicinal dihalides - Google Patents [patents.google.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. scispace.com [scispace.com]
